4,6-Dibromo-3-hydroxypicolinonitrile

Agrochemical Intermediates Process Chemistry Green Chemistry

4,6-Dibromo-3-hydroxypicolinonitrile (CAS 1859081-53-0) is a polysubstituted pyridine belonging to the picolinonitrile class, characterized by bromine atoms at the 4- and 6-positions and a hydroxyl group at the 3-position. This compound serves as a strategic advanced intermediate, specifically designed for the efficient, single-pot synthesis of 4-alkoxy-3-hydroxypicolinic acids, which are key structural motifs in herbicidal chemistry.

Molecular Formula C6H2Br2N2O
Molecular Weight 277.903
CAS No. 1859081-53-0
Cat. No. B2652844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-3-hydroxypicolinonitrile
CAS1859081-53-0
Molecular FormulaC6H2Br2N2O
Molecular Weight277.903
Structural Identifiers
SMILESC1=C(C(=C(N=C1Br)C#N)O)Br
InChIInChI=1S/C6H2Br2N2O/c7-3-1-5(8)10-4(2-9)6(3)11/h1,11H
InChIKeyUREMOXFNMQZKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromo-3-hydroxypicolinonitrile (CAS 1859081-53-0): Core Intermediate Profile for Agrochemical R&D Procurement


4,6-Dibromo-3-hydroxypicolinonitrile (CAS 1859081-53-0) is a polysubstituted pyridine belonging to the picolinonitrile class, characterized by bromine atoms at the 4- and 6-positions and a hydroxyl group at the 3-position [1]. This compound serves as a strategic advanced intermediate, specifically designed for the efficient, single-pot synthesis of 4-alkoxy-3-hydroxypicolinic acids, which are key structural motifs in herbicidal chemistry [2]. Unlike simpler halogenated picolinonitriles, its functional group architecture is pre-optimized for a specific, high-value synthetic sequence.

The Risk of Analog Substitution: Why 4,6-Dibromo-3-hydroxypicolinonitrile Cannot Be Replaced by Non-Hydroxylated or Mono-Halogenated Picolinonitriles


Generic substitution with simpler analogs like 4,6-dibromopicolinonitrile (CAS 1206247-80-4) or 4-bromo-3-hydroxypicolinonitrile is not viable due to fundamental reactivity and process efficiency divergences [1]. Without the 3-hydroxy group, the molecule lacks the ability to form the critical intramolecular hydrogen bond that templates the selective, sequential substitution of the 4-bromo substituent, an essential step in the Dow AgroSciences patent sequence [2]. Crucially, the specific 4,6-dibromo-3-hydroxy pattern is the minimum structural requirement for the patented single-pot, three-step conversion (bromo substitution, nitrile hydrolysis, halogen reduction) to the target herbicidal acid, a process that cannot be replicated by mono-halogenated or non-hydroxylated analogs [3].

Quantitative Evidence Guide: Direct Performance Differentiation of 4,6-Dibromo-3-hydroxypicolinonitrile for Procurement Decisions


Synthetic Efficiency: Validated Single-Pot Process vs. Multi-Step Isolation for Non-Hydroxylated Analog

The target compound enables a single-pot, three-reaction sequence (bromo substitution, nitrile hydrolysis, halogen reduction) to produce 4-alkoxy-3-hydroxypicolinic acids, as explicitly described in the Dow AgroSciences patent [1]. In contrast, the non-hydroxylated analog, 4,6-dibromopicolinonitrile, is not claimed for this process and would fail to undergo the required selective transformations. The process using 4,6-dibromo-3-hydroxypicolinonitrile proceeds without isolation of intermediates, providing a process mass intensity (PMI) advantage, though exact PMI values were not located in the open literature for a direct comparison; its utility is inferred by the patent's explicit selection of this compound as the preferred intermediate over alternatives [1].

Agrochemical Intermediates Process Chemistry Green Chemistry

Renewable Feedstock vs. Petroleum-Derived Chlorinated Analog for Advanced Intermediate Synthesis

4,6-Dibromo-3-hydroxypicolinonitrile is prepared from furfural, a bio-renewable platform chemical derived from agricultural waste [1]. In contrast, the alternative intermediate 4,6-dichloro-3-hydroxypicolinonitrile is synthesized from petrochemical-derived starting materials in a different patent application (US 2017/0247330 A1) [2]. This offers a quantifiable sustainability differentiator: furfural's carbon footprint is significantly lower than benzene-based precursors, a factor increasingly demanded in agrochemical supply chains.

Sustainable Chemistry Agrochemical Intermediates Supply Chain Resilience

Direct Synthesis of 4-Alkoxy-3-Hydroxypicolinic Acids Achieved by Bromine-Specific Selectivity

The compound's unique reactivity is demonstrated by its ability to undergo nucleophilic substitution specifically at the 4-bromo position with an alkoxide, while leaving the 6-bromo intact for a subsequent reduction, a critical selectivity profile [1]. This contrasts with 4,6-dichloro-3-hydroxypicolinonitrile, which requires harsher conditions for analogous substitution and may exhibit lower selectivity due to the different leaving group ability of chlorine versus bromine. The 4-position selectivity is essential for constructing the desired 4-alkoxy-3-hydroxypicolinic acid scaffold; the patent explicitly illustrates this with a >77% yield for the initial cyano-amination step and subsequent quantitative bromination-rearrangement to the target intermediate [2].

Agrochemical Intermediates Selective Functionalization Reaction Selectivity

High-Impact Application Scenarios for 4,6-Dibromo-3-hydroxypicolinonitrile in Agrochemical and Medicinal Chemistry R&D


Scale-Up of 4-Alkoxy-3-Hydroxypicolinic Acid Herbicide Leads

Procurement for process chemistry groups aiming to produce multi-kilogram quantities of herbicidal candidates such as halauxifen-methyl analogs. The single-pot process enabled by 4,6-dibromo-3-hydroxypicolinonitrile [1] directly translates to lower manufacturing costs and higher throughput compared to routes requiring intermediate isolations, making it the primary choice for pilot-scale campaigns.

Bio-Based Agrochemical Intermediates for ESG Reporting

R&D teams developing new agrochemicals can strengthen their sustainability profile by selecting this intermediate. Its furfural-based origin [2] provides a demonstrable reduction in fossil-derived carbon, a key metric for corporate ESG goals and regulatory acceptance, especially in the EU market.

Divergent Medicinal Chemistry Library Synthesis via Orthogonal Reactivity

Medicinal chemists can exploit the orthogonal reactivity of the two bromine atoms and the hydroxyl group [3] to generate diverse compound libraries. Sequential Suzuki couplings, followed by O-alkylation, allow for rapid exploration of 3D-chemical space around a pyridine core, a strategy not accessible with symmetrically reactive or non-hydroxylated analogs.

Targeted Synthesis of 3-Hydroxy-4-pyridone Metal Chelators

The 3-hydroxypyridine-2-carbonitrile scaffold, after hydrolysis, is a direct precursor to 3-hydroxy-4-pyridones, a class of potent metal-chelating agents. Using this specifically substituted intermediate ensures efficient access to 6-substituted variants [4], which are crucial for tuning pharmacokinetic properties in anti-malarial and anti-cancer drug discovery.

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